![molecular formula C10H9Br2N B1441068 4-(Bromomethyl)quinoline hydrobromide CAS No. 73870-28-7](/img/structure/B1441068.png)
4-(Bromomethyl)quinoline hydrobromide
Overview
Description
4-(Bromomethyl)quinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N . It has a molecular weight of 303 and is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H . The compound’s structure is based on the quinoline nucleus, with a bromomethyl group attached at the 4-position .Physical And Chemical Properties Analysis
This compound is an off-white solid . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available in the retrieved data .Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-(Bromomethyl)quinoline hydrobromide is used in the synthesis of diverse heterocyclic compounds. For example, it has been applied in the synthesis of 2-bromomethyl-4-methyl-2,3-dihydrofuro[3,2-c]-quinolines and their transformations into various nucleophiles, leading to compounds with potential applications in materials science and pharmaceuticals (Avetisyan et al., 2007); (Avetisyan et al., 2008).
Crystal Structure Analysis
The compound is also valuable in structural chemistry, where its derivatives have been used to study the crystal structures of hydrobromides of pyridines and quinolines N-oxides. These studies provide insights into the bonding and arrangement of molecules, which is fundamental in the design of new chemical entities with desired properties (Ryzhakov et al., 2017).
Development of Biologically Active Molecules
Additionally, this compound serves as an intermediate in the synthesis of complex molecules with potential biological activities. For instance, it has been used to create novel quinoline derivatives with potential anti-tubercular and anti-bacterial activities, showcasing its significance in the discovery and development of new therapeutics (Li et al., 2019).
Molecular Diversity and Drug Discovery
Its role in facilitating the synthesis of 4-bromo quinolines highlights its utility in generating molecular diversity, which is crucial in drug discovery and development processes. These derivatives can further undergo various coupling and nucleophilic reactions, expanding the toolkit for medicinal chemists in the search for novel drug candidates (Jin et al., 2019).
Future Directions
While specific future directions for 4-(Bromomethyl)quinoline hydrobromide are not available, quinoline derivatives have been the focus of many research studies due to their wide range of biological activities . The development of new quinoline derivatives with improved therapeutic effects is a promising area of research .
Mechanism of Action
Target of Action
Quinoline derivatives are generally known to interact with various biological targets such as dna, enzymes, and receptors .
Mode of Action
Bromomethyl groups in organic compounds are often involved in electrophilic substitution reactions .
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic efficacy .
Result of Action
The effects would depend on the specific targets and pathways that the compound interacts with .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
properties
IUPAC Name |
4-(bromomethyl)quinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h1-6H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKVBQETYSINO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696104 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73870-28-7 | |
Record name | 4-(Bromomethyl)quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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